molecular formula C18H13N B1583091 2-(2-Naphthyl)indole CAS No. 23746-81-8

2-(2-Naphthyl)indole

Cat. No. B1583091
CAS RN: 23746-81-8
M. Wt: 243.3 g/mol
InChI Key: CACDYUNTCMPDMI-UHFFFAOYSA-N
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Description

2-(2-Naphthyl)indole is an organic compound that belongs to the indole family of compounds . It is used in the catalytic enantioselective addition of indoles to arylnitroalkenes .


Molecular Structure Analysis

The molecular formula of 2-(2-Naphthyl)indole is C18H13N . It has an average mass of 243.303 Da and a mono-isotopic mass of 243.104797 Da .


Chemical Reactions Analysis

Indoles, including 2-(2-Naphthyl)indole, are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They are important in heterocyclic structures due to their biological and pharmaceutical activities .


Physical And Chemical Properties Analysis

2-(2-Naphthyl)indole has a density of 1.2±0.1 g/cm3, a boiling point of 469.5±14.0 °C at 760 mmHg, and a flash point of 211.3±12.7 °C . It also has a molar refractivity of 81.0±0.3 cm3, a polar surface area of 16 Å2, and a molar volume of 201.3±3.0 cm3 .

Scientific Research Applications

Specific Scientific Field

Organic Chemistry and Pharmaceutical Sciences

Comprehensive and Detailed Summary of the Application

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives .

Detailed Description of the Methods of Application or Experimental Procedures

Indoles have been used in multicomponent reactions for the synthesis of various heterocyclic compounds . They have also been used in the selective functionalization of indoles, powered by transition metal catalysis .

Thorough Summary of the Results or Outcomes Obtained

The application of indoles in these reactions has led to the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds, achieving promising new heterocycles with chemical and biomedical relevance .

Specific Application of 2-(2-Naphthyl)indole

Specific Scientific Field

Organic Chemistry

Comprehensive and Detailed Summary of the Application

2-(2-Naphthyl)indole is used in the catalytic enantioselective addition of indoles to arylnitroalkenes .

Thorough Summary of the Results or Outcomes Obtained

Indoles in Multicomponent Reactions

Specific Scientific Field

Organic Chemistry

Comprehensive and Detailed Summary of the Application

Indoles have been used in multicomponent reactions for the synthesis of various heterocyclic compounds . This has led to the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds, achieving promising new heterocycles with chemical and biomedical relevance .

Thorough Summary of the Results or Outcomes Obtained

The application of indoles in these reactions has led to the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds, achieving promising new heterocycles with chemical and biomedical relevance .

Indole-Containing Metal Complexes

Specific Scientific Field

Medicinal Chemistry

Comprehensive and Detailed Summary of the Application

Indole-containing metal complexes have significant biological activity and are being explored for their medicinal applications . The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents .

Safety And Hazards

When handling 2-(2-Naphthyl)indole, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Indoles, including 2-(2-Naphthyl)indole, have drawn great attention in various organic transformations due to their attributes such as low cost, easy to handle, and eco-friendliness . They are anticipated to be further exploited for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

2-naphthalen-2-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N/c1-2-6-14-11-16(10-9-13(14)5-1)18-12-15-7-3-4-8-17(15)19-18/h1-12,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACDYUNTCMPDMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295300
Record name 2-(2-Naphthyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Naphthyl)indole

CAS RN

23746-81-8
Record name 23746-81-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Naphthyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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